![molecular formula C17H19BrN8 B2874921 5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine CAS No. 2320890-83-1](/img/structure/B2874921.png)
5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C17H19BrN8 and its molecular weight is 415.299. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
This compound, due to its structural similarity with triazolopyrazine derivatives, may exhibit significant antibacterial properties. Research on related molecules has shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The presence of the bromine atom and the triazolopyridazine moiety could potentially enhance these properties, making it a candidate for developing new antibacterial agents.
Antimicrobial Drug Synthesis
The nitrogen-containing heterocycles in the compound’s structure are commonly found in many physiologically active compounds and drugs . This suggests that it could be used as a precursor or intermediate in the synthesis of antimicrobial drugs, potentially leading to treatments for various infectious diseases.
Pharmacological Research
Compounds with similar structures have been used in pharmacological research to study their interaction with biological targets . This compound could serve as a tool in drug discovery, helping to understand the structure-activity relationships that govern the biological activity of new drugs.
Enzyme Inhibition Studies
The triazolopyridazine core is known to interact with enzymes, acting as inhibitors for enzymes like carbonic anhydrase and cholinesterase . This compound could be valuable in studying enzyme mechanisms and finding potential therapeutic applications for enzyme-related disorders.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory effects) .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.
Result of Action
Based on the reported pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth and proliferation (anticancer activity), inhibiting microbial growth (antimicrobial activity), reducing pain and inflammation (analgesic and anti-inflammatory activity), reducing oxidative stress (antioxidant activity), inhibiting viral replication (antiviral activity), and inhibiting various enzymatic processes (enzyme inhibitory effects) .
特性
IUPAC Name |
5-bromo-N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN8/c1-24(17-19-7-12(18)8-20-17)13-9-25(10-13)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-8,11,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEOHWWGCRNCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=N5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2874839.png)

![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)
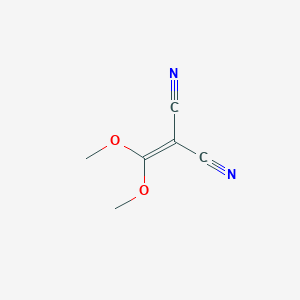
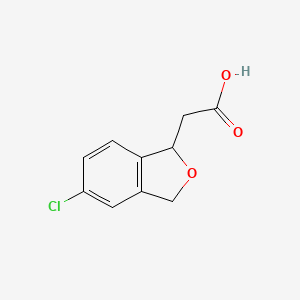
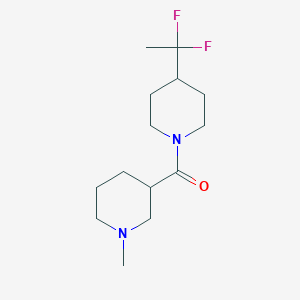
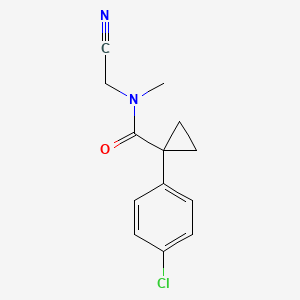
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874850.png)
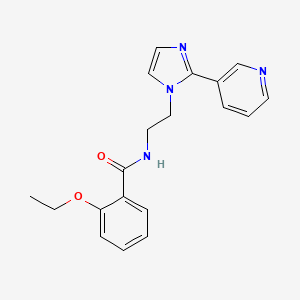
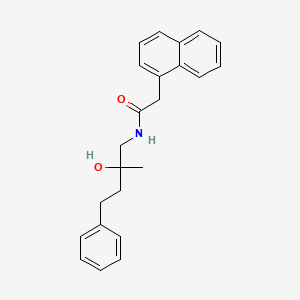
![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)
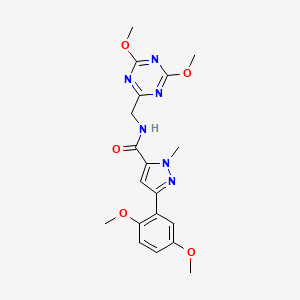
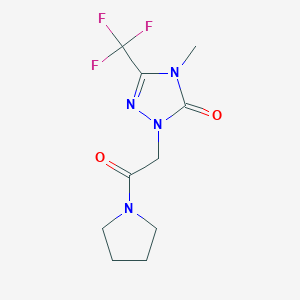
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)